molecular formula C7H10N2O3 B2409438 4-Cyclopropyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248291-61-2

4-Cyclopropyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2409438
CAS No.: 2248291-61-2
M. Wt: 170.168
InChI Key: HKUCRFOVGJVHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound featuring an imidazolidine ring with a cyclopropyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of a suitable catalyst to form the imidazolidine ring. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The cyclopropyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups to the imidazolidine ring.

Scientific Research Applications

4-Cyclopropyl-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: The compound’s unique structural properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-2-oxoimidazolidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-Cyclopropyl-2-oxoimidazolidine-4-carboxylate: The ester form of the compound.

    4-Cyclopropyl-2-oxoimidazolidine-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness

4-Cyclopropyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its combination of a cyclopropyl group and a carboxylic acid functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-cyclopropyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-5(11)7(4-1-2-4)3-8-6(12)9-7/h4H,1-3H2,(H,10,11)(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUCRFOVGJVHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CNC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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